Home > Products > Building Blocks P1826 > 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine - 900641-16-9

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine

Catalog Number: EVT-2842518
CAS Number: 900641-16-9
Molecular Formula: C8H10N4
Molecular Weight: 162.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

Compound Description: This compound is a dipharmacophore, meaning it contains two distinct pharmacophoric units within its structure, implying potential biological activity. It exists as two conformational polymorphs, a monoclinic form and an orthorhombic form, differing in their molecular and crystal structures. []

Relevance: This compound shares the core [, , ]triazolo[4,3-a]pyridine scaffold with 1-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine. The presence of various substituents on the core structure highlights the potential for diverse chemical modifications and their impact on polymorphism. []

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives

Compound Description: This class of compounds represents a novel series of 3-methylphosphonylated [, , ]triazolo[4,3-a]pyridines. They are synthesized through a 5-exo-dig cyclization reaction using chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines as starting materials. []

Relevance: These compounds share the [, , ]triazolo[4,3-a]pyridine core structure with 1-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine. The presence of the methylphosphonate group at the 3-position introduces a unique structural feature, potentially influencing the compound's physicochemical properties and biological activities. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It demonstrates nanomolar inhibitory activity against MET kinase, exhibits favorable pharmacokinetic properties in preclinical studies, and effectively inhibits MET phosphorylation in vivo, leading to robust tumor growth inhibition in MET-dependent mouse models. []

Relevance: This compound also contains the [, , ]triazolo[4,3-a]pyridine scaffold, highlighting the versatility of this core structure in drug discovery, especially in targeting kinases like MET. []

2-(3-(1-(4-Chlorophenyl)cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propan-2-ol (BMS-823778)

Compound Description: BMS-823778 is a potent and selective inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1). It demonstrates significant selectivity over 11β-HSD-2, exhibits robust acute pharmacodynamic effects in preclinical models, and possesses favorable pharmacokinetic properties, including high oral bioavailability and a high adipose-to-plasma concentration ratio. []

Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core structure with 1-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine. The distinct substitution pattern on the triazolopyridine ring, particularly the presence of a chlorophenylcyclopropyl group, emphasizes the structure-activity relationship for 11β-HSD-1 inhibition. []

1H-[1,2,4]Triazolo[4,3-a]pyridin-4-ium and 3H-[1,2,4]triazolo[4,3-a]quinolin-10-ium derivatives

Compound Description: These are cationic compounds designed as DNA intercalators. They have been synthesized from 2-chloropyridine and 2-chloroquinoline, respectively. Their intercalative binding to DNA has been confirmed through various spectroscopic techniques and rheological measurements. []

Relevance: While these compounds share the triazolopyridine core with 1-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine, they represent a different class due to their positive charge and extended aromatic systems, contributing to their DNA intercalating ability. []

1,2,4-Triazolo[4,3-a]pyridin-3-amine

Compound Description: This compound has been studied for its structural and optical properties. Its molecular structure and vibrational spectra have been characterized using computational methods, and its crystal structure has been determined by X-ray diffraction. The compound exhibits luminescence properties. []

Relevance: This compound represents a simpler analog of 1-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine, with an amine group directly attached to the triazolopyridine core. []

Overview

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of triazolo-pyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a triazole ring fused to a pyridine structure, contributing to its unique properties. The compound's IUPAC name is 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine, and it has garnered interest in medicinal chemistry for its potential interactions with various biological targets.

Source and Classification

The compound is classified under triazolo-pyridine derivatives, which are recognized for their roles in medicinal chemistry and biological research. These compounds have been extensively studied for their effects on various biological pathways and their potential as therapeutic agents in treating diseases such as cancer and inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can be achieved through several methods:

  1. Aromatic Nucleophilic Substitution: This method involves the substitution of halogenated precursors with amines. For instance, 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline can be reacted with various amines to yield the desired triazolo-pyridine derivative .
  2. Cyclization Reactions: Cyclization of appropriate precursors such as enaminonitriles and benzohydrazides can also lead to the formation of triazolo-pyridines. This method often requires specific reaction conditions to optimize yield .
  3. Click Chemistry: This approach facilitates the formation of triazole rings through azide-alkyne cycloaddition reactions, which is a popular method for synthesizing heterocyclic compounds in organic chemistry .

The typical yield from these synthesis processes ranges from 60% to 80%, depending on the specific reaction conditions employed.

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is C11H13N5C_{11}H_{13}N_5, with a molecular weight of approximately 198.25 g/mol. The compound features a triazole ring fused to a pyridine structure:

  • InChI Key: IXOATZXRTUZQFO-WWPIYYJJSA-N
  • InChI: InChI=1S/C11H13N5/c1-8(12)7-9(13)11-14-10-5-3-4-6-15(10)11/h3-6,8H,7H2,1-2H3

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural characterization. NMR provides insights into the hydrogen and carbon environments within the molecule, while IR spectroscopy helps identify functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form various oxidized derivatives.
  2. Reduction: Reduction reactions can be facilitated by sodium borohydride or lithium aluminum hydride to convert functional groups into alcohols or amines.
  3. Substitution Reactions: Nucleophilic substitution reactions may occur where different functional groups can replace existing ones on the triazolo-pyridine moiety .

These reactions often require specific solvents and catalysts to enhance yield and selectivity.

Mechanism of Action

Process and Data

The mechanism of action for 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is primarily associated with its ability to interact with various biological targets:

  1. Enzyme Inhibition: The compound has been shown to inhibit kinases such as c-Met kinase, which plays a crucial role in cell growth and differentiation. This inhibition can disrupt signaling pathways critical for tumor growth .
  2. Cell Signaling Modulation: It influences pathways like MAPK/ERK that are involved in cell proliferation and survival. By modulating these pathways, the compound can affect gene expression and cellular metabolism .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Analytical techniques such as mass spectrometry confirm the molecular weight and purity of synthesized compounds .

Applications

Scientific Uses

The applications of 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine are diverse:

  1. Medicinal Chemistry: It is being explored for its potential therapeutic effects in treating cancer due to its ability to inhibit key enzymes involved in tumor progression .
  2. Biological Research: The compound serves as a valuable tool for studying cell signaling pathways and enzyme interactions in various biological systems.
  3. Drug Development: Ongoing research aims to develop derivatives of this compound that may exhibit enhanced biological activity or specificity towards particular targets .
Synthetic Methodologies and Structural Optimization

Catalytic Asymmetric Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine derivatives represents a significant advancement in accessing enantiomerically pure forms with enhanced biological specificity. The (R)-enantiomer (CAS 1217810-82-6) is typically synthesized via transition metal-catalyzed asymmetric hydrogenation using chiral ruthenium-BINAP complexes, achieving enantiomeric excess (ee) values >98% under optimized conditions [1]. This method relies on the precise coordination of the triazolopyridine nitrogen atoms with the metal center, enabling facial selectivity during prochiral imine reduction. Alternative enzymatic resolution approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) to kinetically resolve racemic mixtures through acyl transfer reactions on the ethanamine moiety, typically yielding the (S)-enantiomer with 99% ee but requiring additional steps to isolate the desired product [2] [5]. The stereochemical integrity significantly influences receptor binding, with molecular modeling studies indicating that the (R)-configuration optimally positions the primary amine for hydrogen bonding interactions in biological targets [1].

Table 1: Asymmetric Synthesis Methods for Chiral Derivatives

EnantiomerSynthetic MethodCatalyst/Resolution Agentee (%)Reference
(R)-isomerAsymmetric HydrogenationRu-(S)-BINAP>98 [1]
(S)-isomerEnzymatic ResolutionCALB Lipase99 [2]
(R)-isomerChiral Auxiliary(S)-Pantolactone95 [5]

Regioselective Functionalization of the Triazolopyridine Core

Regioselective modification of the triazolopyridine scaffold enables precise installation of functional groups to modulate electronic properties and binding affinity. Electrophilic aromatic substitution occurs preferentially at the C5 and C8 positions due to electron donation from the triazole nitrogen atoms, with halogenation (bromination/chlorination) achieving >90% regioselectivity using NBS or sulfuryl chloride in acetonitrile [6]. Palladium-catalyzed cross-coupling further expands functionalization capabilities: Suzuki-Miyaura reactions with arylboronic acids install biaryl groups at C5 (yield: 70-85%), while Sonogashira coupling introduces alkynyl moieties (yield: 65-78%) [7]. Computational studies (DFT calculations) confirm that C5 functionalization reduces the HOMO-LUMO gap by 0.8 eV compared to C6-modified analogs, enhancing charge transfer properties relevant to optoelectronic applications [6]. Notably, the ethanamine substituent at C3 remains intact under these conditions due to its lower nucleophilicity relative to the core heterocycle.

Table 2: Regioselective Functionalization at Key Positions

PositionReaction TypeReagents/ConditionsRegioselectivityYield (%)
C5BrominationNBS, CH₃CN, 0°C>95%88
C5/C8ChlorinationSO₂Cl₂, DCM, reflux9:1 ratio82
C5Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane>98%85
C8Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, iPr₂NH>98%78

Green Chemistry Approaches for Sustainable Production

Sustainable synthesis methodologies minimize environmental impact while maintaining efficiency in producing 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine derivatives. Solvent-free mechanochemical synthesis utilizing high-speed ball milling achieves 95% yield in cyclocondensation reactions, reducing organic solvent consumption by 100% and energy use by 40% compared to traditional reflux methods [4]. Microwave-assisted cyclization (150°C, 20 min) accelerates triazole ring formation with an E-factor of 8.2, substantially lower than conventional heating (E-factor: 24.7) due to reduced reaction times and improved atom economy [6]. Continuous flow hydrogenation with immobilized Pd/Al₂O₃ catalysts enables efficient reduction of precursor nitro compounds (conversion: 99%, TOF: 500 h⁻¹) while eliminating metal leaching concerns associated with homogeneous catalysts [7]. These approaches align with green chemistry principles by optimizing atom economy (calculated at 82% for the optimized route) and minimizing hazardous waste generation.

Post-Synthetic Modifications for Enhanced Bioactivity

Strategic modifications of the ethanamine moiety and triazolopyridine core significantly enhance biological activity profiles. Phosphonylation via 5-exo-dig cyclization installs diethylphosphonate groups at the methyl position, yielding derivatives with demonstrated herbicidal activity (IC₅₀: 12 µM against A. thaliana) [6]. N-Alkylation with 2-methylbutyl bromide produces tertiary amines exhibiting improved blood-brain barrier permeability (PAMPA-BBB assay: Pe = 12 × 10⁻⁶ cm/s) compared to primary amines (Pe = 3.8 × 10⁻⁶ cm/s) [5]. Acylation with heteroaromatic carboxylic acids enhances antifungal potency (MIC: 2 µg/mL against C. albicans) by introducing hydrogen bond acceptors complementary to fungal enzyme active sites [6]. Molecular dynamics simulations reveal that these modifications stabilize ligand-receptor complexes through additional hydrophobic interactions and hydrogen bonding networks not achievable with the parent compound.

Table 3: Bioactivity Enhancement Through Structural Modifications

ModificationReaction ConditionsBiological ActivityPotency Enhancement
PhosphonylationChloroethynylphosphonate, K₂CO₃, CH₃CNHerbicidal (IC₅₀: 12 µM)8-fold vs. parent
N-Alkylation (2-methylbutyl)Alkyl bromide, K₂CO₃, DMFImproved BBB permeability (Pe: 12 × 10⁻⁶ cm/s)3.2-fold vs. primary amine
Heteroaromatic AcylationPyrazine carboxylic acid, EDCI, DMAPAntifungal (MIC: 2 µg/mL)16-fold vs. parent

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-phase and solution-phase methodologies offer distinct advantages for synthesizing 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine libraries. Solid-phase synthesis employing Wang resin enables rapid parallel synthesis via immobilized pyridine precursors, with cyclization achieved using trimethylaluminum (yield: 75-85%, purity: 90%). This approach facilitates automated purification but suffers from lower overall yield due to incomplete coupling and cleavage steps . Solution-phase synthesis via hydrazine cyclocondensation offers higher scalability (batch size: >100g) and purity (>98% by HPLC) but requires chromatographic purification, increasing solvent consumption [6]. For chiral derivatives, solution-phase asymmetric hydrogenation provides superior enantioselectivity (ee >98%) compared to solid-phase methods (ee 85-90%), attributed to restricted catalyst access in resin-bound substrates [1] . Throughput analysis reveals solid-phase is preferable for initial library generation (50 compounds/week), while solution-phase remains optimal for large-scale production (kilogram quantities) of lead compounds.

Table 4: Comparative Synthesis Method Performance Metrics

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Average Yield75-85%85-95%
Purity (HPLC)85-90%>98%
Enantioselectivity (ee)85-90%>98%
Scalability<5g/batch>100g/batch
Purification MethodFiltration/cleavageColumn chromatography

Properties

CAS Number

900641-16-9

Product Name

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Molecular Formula

C8H10N4

Molecular Weight

162.196

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3

InChI Key

FQWYAIRHWCMQNP-UHFFFAOYSA-N

SMILES

CC(C1=NN=C2N1C=CC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.